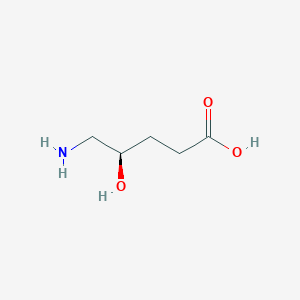
(r)-5-Amino-4-hydroxyvaleric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 5-amino-4-hydroxy-, ®- (9CI) is a compound with the molecular formula C5H10N2O4 and a molecular weight of 162.14 g/mol . This compound is characterized by the presence of an amino group at the 5th position and a hydroxy group at the 4th position on the pentanoic acid backbone. It is a chiral molecule, with the ®-configuration indicating the specific spatial arrangement of its atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 5-amino-4-hydroxy-, ®- (9CI) typically involves multi-step organic reactions. One common method includes the protection of functional groups, followed by selective reactions to introduce the amino and hydroxy groups at the desired positions. The final step often involves deprotection to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the synthesis .
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 5-amino-4-hydroxy-, ®- (9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the amino group can produce an amine .
Scientific Research Applications
Pentanoic acid, 5-amino-4-hydroxy-, ®- (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Pentanoic acid, 5-amino-4-hydroxy-, ®- (9CI) involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in metabolic pathways, acting as a substrate or inhibitor .
Comparison with Similar Compounds
Similar Compounds
5-Aminopentanoic acid: A similar compound with an amino group at the 5th position but lacking the hydroxy group.
4-Hydroxyvaleric acid: Contains a hydroxy group at the 4th position but lacks the amino group.
γ-Aminobutyric acid (GABA): A structurally related compound with significant biological activity.
Uniqueness
Pentanoic acid, 5-amino-4-hydroxy-, ®- (9CI) is unique due to the presence of both amino and hydroxy groups on the pentanoic acid backbone, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
Properties
Molecular Formula |
C5H11NO3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
(4R)-5-amino-4-hydroxypentanoic acid |
InChI |
InChI=1S/C5H11NO3/c6-3-4(7)1-2-5(8)9/h4,7H,1-3,6H2,(H,8,9)/t4-/m1/s1 |
InChI Key |
TYMZJFJDBQLYHB-SCSAIBSYSA-N |
Isomeric SMILES |
C(CC(=O)O)[C@H](CN)O |
Canonical SMILES |
C(CC(=O)O)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















